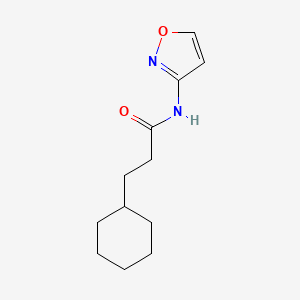
2-ethyl-5,6-diphenyl-4-(1-piperidinylcarbonyl)-3(2H)-pyridazinone
Overview
Description
2-ethyl-5,6-diphenyl-4-(1-piperidinylcarbonyl)-3(2H)-pyridazinone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EPP or Pyridazinone and has been synthesized through several methods.
Mechanism of Action
The mechanism of action of EPP is not yet fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In cancer cells, EPP has been shown to inhibit the activity of enzymes involved in DNA replication, leading to cell death. In the brain, EPP has been shown to modulate the activity of dopamine and serotonin receptors, leading to changes in behavior.
Biochemical and Physiological Effects:
EPP has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of neurotransmitter activity in the brain, and the potential to act as a building block for the synthesis of novel polymers. However, further research is needed to fully understand the effects of EPP on the human body.
Advantages and Limitations for Lab Experiments
One advantage of using EPP in lab experiments is its potential as a building block for the synthesis of novel polymers. Additionally, EPP has been shown to inhibit the growth of certain cancer cells, making it a potential anticancer agent. However, the limitations of EPP include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of EPP, including the investigation of its potential as an anticancer agent, the exploration of its ability to modulate neurotransmitter activity in the brain, and the synthesis of novel polymers using EPP as a building block. Additionally, further research is needed to fully understand the mechanism of action of EPP and its potential effects on the human body.
In conclusion, EPP is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. While further research is needed to fully understand its mechanism of action and potential effects on the human body, EPP has shown promise as an anticancer agent, a modulator of neurotransmitter activity in the brain, and a building block for the synthesis of novel polymers.
Scientific Research Applications
EPP has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, EPP has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of certain cancer cells. In pharmacology, EPP has been studied for its ability to modulate the activity of various receptors, including dopamine and serotonin receptors. In materials science, EPP has been explored for its potential as a building block for the synthesis of novel polymers.
properties
IUPAC Name |
2-ethyl-5,6-diphenyl-4-(piperidine-1-carbonyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c1-2-27-24(29)21(23(28)26-16-10-5-11-17-26)20(18-12-6-3-7-13-18)22(25-27)19-14-8-4-9-15-19/h3-4,6-9,12-15H,2,5,10-11,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWGGJFKPHDVGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-(3,4-dichlorobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4700025.png)
![3-[(4-isopropylbenzoyl)amino]-N-methylbenzamide](/img/structure/B4700033.png)

![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(3-fluorophenyl)pentanamide](/img/structure/B4700060.png)
![N-(5-{2-[(2-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4700068.png)
![4-(1-piperidinylmethyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4700082.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 2-chlorobenzoate](/img/structure/B4700089.png)
![2-[(4-tert-butylphenyl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B4700091.png)

![{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(tetrahydro-2-furanylmethyl)amine hydrochloride](/img/structure/B4700115.png)
![5,5-diphenyl-3-[4-(phenylthio)butyl]-2,4-imidazolidinedione](/img/structure/B4700121.png)

![2-{[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4700127.png)
